4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzonitrile group. This compound is part of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
4-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-3-8-18-19(15(14)2)23-21(27-18)25-11-9-24(10-12-25)20(26)17-6-4-16(13-22)5-7-17/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJKLHBWAMSOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, and abafungin. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness
What sets 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile apart is its unique combination of a thiazole ring, piperazine moiety, and benzonitrile group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring and a benzothiazole unit, which contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing benzothiazole derivatives exhibit a range of biological activities. The following sections will delve into specific areas of activity, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.
Case Study: Antitumor Evaluation
In a study evaluating the antitumor effects of synthesized benzothiazole compounds, several derivatives were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied. Compounds similar to the target compound have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
In a comparative study using broth microdilution methods, several benzothiazole derivatives were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity with minimal cytotoxicity .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 8 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. The piperazine moiety enhances binding affinity to these targets, potentially leading to inhibition of critical cellular pathways involved in tumor growth and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
